molecular formula C6H12O<br>C6H11OH B046403 Cyclohexanol CAS No. 108-93-0

Cyclohexanol

Cat. No.: B046403
CAS No.: 108-93-0
M. Wt: 100.16 g/mol
InChI Key: HPXRVTGHNJAIIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanol is typically synthesized through the oxidation of cyclohexane. This process involves the use of an oxidation catalyst, usually a mixture of cobalt and manganese salts, and air. The separation of this compound from cyclohexanone can be achieved through fractional distillation, considering the difference in their boiling points .

Industrial Production Methods: Another method of producing this compound is by the hydrogenation of phenol. This process involves the addition of hydrogen to phenol in the presence of a catalyst, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanol undergoes several types of chemical reactions, including oxidation, reduction, and dehydration.

Common Reagents and Conditions:

Major Products:

    Oxidation: Cyclohexanone

    Dehydration: Cyclohexene

Scientific Research Applications

Industrial Applications

  • Chemical Synthesis:
    • Cyclohexanol is a crucial precursor in the production of adipic acid and caprolactam, which are essential for manufacturing Nylon-6 and Nylon-6,6. These nylons are widely used in textiles, automotive parts, and consumer products due to their strength and durability .
    • It serves as an intermediate in producing other chemicals like cyclohexanone, which is vital in making solvents and plasticizers .
  • Solvent Properties:
    • This compound's solvent capabilities allow it to dissolve lacquers, resins, oil-based paints, and cellulose esters. This property is particularly beneficial in coatings and surface treatment processes .
    • Its effectiveness as a solvent contributes to the formulation of adhesives and inks used in packaging and construction industries .
  • Biocatalytic Applications:
    • Recent advancements have utilized this compound in biocatalytic processes. For instance, novel cytochrome P450 monooxygenases have been engineered to oxidize cyclohexane to this compound efficiently. This biocatalytic transformation opens new pathways for producing valuable chemicals while minimizing environmental impact .
  • Catalytic Reactions:
    • This compound can undergo various catalytic reactions, including oxidation to cyclohexanone or dehydration to cyclohexene. Studies have shown that iron oxide nanoparticles supported on zirconia can effectively catalyze these reactions under specific conditions .

Case Study 1: Production of Nylon-6

This compound is integral to producing Nylon-6 through the synthesis of caprolactam. The demand for nylon products has surged due to their applications in automotive components and textiles. The production process involves:

  • Step 1: Oxidation of cyclohexane to this compound.
  • Step 2: Conversion of this compound to caprolactam.
  • Step 3: Polymerization of caprolactam into Nylon-6.

This process highlights this compound's role as a building block in creating durable materials .

Case Study 2: Biocatalytic Oxidation

A study demonstrated the use of engineered bacteria for the continuous oxidation of cyclohexane to this compound using biocatalysts. By optimizing reaction conditions and utilizing a segmented flow biofilm membrane reactor, researchers achieved enhanced productivity while mitigating substrate toxicity . This innovative approach illustrates the potential for sustainable chemical production methods.

Data Tables

Application AreaSpecific UseKey Benefits
Chemical SynthesisProduction of Nylon-6Durable materials for various industries
Solvent PropertiesDissolving paints and coatingsEffective formulation for industrial applications
BiocatalysisOxidation reactionsSustainable production methods
Catalytic ReactionsConversion to cyclohexanone/cyclohexeneVersatile chemical transformations

Mechanism of Action

The mechanism of action of cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, this compound can undergo protonation of the hydroxyl group by an acid, leading to the formation of a carbocation intermediate. This intermediate can then undergo various reactions, such as elimination or substitution . Additionally, this compound can be oxidized to cyclohexanone, which is further converted to oxime, a precursor to caprolactam .

Biological Activity

Cyclohexanol, a six-carbon cyclic alcohol, is recognized for its diverse biological activities and potential applications in various fields, including biochemistry and environmental science. This article delves into the biological activity of this compound, exploring its metabolic pathways, effects on living organisms, and implications in industrial processes.

Chemical Structure and Properties

This compound has the molecular formula C6H12OC_6H_{12}O and is characterized by a hydroxyl group (-OH) attached to a cyclohexane ring. Its structural formula is depicted below:

This compound C6H12O\text{this compound }C_6H_{12}O

This compound is a colorless, viscous liquid with a characteristic odor. It is soluble in water and organic solvents, which facilitates its use in various biological and chemical reactions.

Oxidation Pathway

This compound can be metabolized by certain bacteria through an oxidation pathway leading to the formation of adipic acid. This process has been extensively studied in Acinetobacter species, which utilize this compound as a carbon source. The key steps in this pathway include:

  • This compound → Cyclohexanone (via this compound dehydrogenase)
  • Cyclohexanone → ɛ-Caprolactone
  • ɛ-Caprolactone → 6-Hydroxyhexanoic Acid
  • 6-Hydroxyhexanoic Acid → 6-Oxohexanoic Acid
  • 6-Oxohexanoic Acid → Adipic Acid

Research has identified several enzymes involved in these conversions, including cyclohexanone monooxygenase and various dehydrogenases .

Toxicity Studies

This compound exhibits various biological effects depending on the exposure route and concentration. Notable findings include:

  • Dermal Exposure : Studies have shown that prolonged skin exposure can lead to irritation and potential systemic toxicity. In one experiment, rabbits exposed to high concentrations developed severe skin lesions and systemic symptoms such as tremors and narcosis .
  • Inhalation Toxicity : Inhalation studies demonstrated that exposure to this compound at concentrations above 997 ppm resulted in convulsions and lethargy in animal models. Lower concentrations showed minimal effects, indicating a dose-dependent response .
  • Reproductive Toxicity : Research indicated antispermatogenic effects in gerbils and rats, suggesting potential reproductive toxicity associated with this compound exposure .

Biodegradation Applications

A case study examined the biofiltration efficiency of this compound in treating waste gas mixtures. The study highlighted that specific bacterial strains could effectively degrade this compound under controlled conditions, with microbial counts correlating positively with substrate loading rates .

ParameterValue
Maximum microbial activity9 cfu/g d.w.
Biofilter loading rateVaried with concentration
Significant degradationObserved at lower loading rates

This research underscores the potential for using this compound-degrading bacteria in bioremediation strategies.

Catalytic Conversion

Another study focused on the catalytic conversion of this compound to cyclohexene using acid catalysts. The research employed machine learning frameworks to optimize reaction conditions, demonstrating significant advancements in reducing computational costs while enhancing reaction efficiency .

Q & A

Basic Research Questions

Q. How can researchers optimize the dehydration of cyclohexanol to cyclohexene in laboratory settings?

  • Methodology : Use phosphoric acid (H₃PO₄) as a catalyst, maintaining a reaction temperature of 160–170°C to minimize side reactions. Monitor distillation closely to collect cyclohexene (BP: 83°C) efficiently. Calculate theoretical yield based on limiting reagent (this compound) and compare with actual yield using gravimetry. Percent yield discrepancies (>50% loss) often stem from incomplete distillation or side reactions (e.g., dimerization) .
  • Key Metrics : Track boiling points, GC retention times, and IR spectra (C=C stretch at ~1650 cm⁻¹) to verify product purity .

Q. What analytical techniques are reliable for verifying this compound derivatives in reaction mixtures?

  • Methodology :

  • Gas Chromatography (GC) : Quantify cyclohexanone/cyclohexene using internal standards (e.g., toluene) and compare retention indices .
  • ATR-FTIR Spectroscopy : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹ for cyclohexanone) in real-time .
  • ¹H NMR : Confirm regioselectivity in oxidation reactions (e.g., cyclohexanone’s carbonyl proton at ~2.1 ppm) .

Q. How should researchers handle this compound safely in laboratory experiments?

  • Precautions : Use nitrile gloves and safety goggles (EN 166 standard) to avoid dermal/ocular exposure. Store away from oxidizers (e.g., Na₂Cr₂O₇) due to flammability risks (Flash Point: 68°C). Monitor airborne concentrations (<50 ppm TWA) using OSHA-compliant sensors .

Q. Why do this compound dehydration experiments often yield low conversions, and how can this be addressed?

  • Troubleshooting : Low yields (<50%) typically arise from inadequate catalyst activation (e.g., H₃PO₄ concentration <10%) or premature cooling. Optimize by pre-heating the catalyst mixture and ensuring efficient water removal via azeotropic distillation .

Advanced Research Questions

Q. What are the design principles for reactive distillation systems in this compound dehydrogenation to cyclohexanone?

  • Methodology : Use copper-based catalysts (CuO ~20 wt%) in a three-stage reactor system at 200–250°C. Maintain vapor-phase conditions to achieve >99.5% selectivity. Simulate vapor-liquid equilibria (VLE) using Aspen Plus® with NRTL models for phase behavior .

Q. How does in-situ ATR-FTIR spectroscopy elucidate mechanisms in photocatalytic this compound oxidation?

  • Kinetic Insights : Track hydroxyl radical (•OH) formation via transient absorption at ~310 nm. Identify cyclohexanone intermediates through carbonyl band evolution (~1700 cm⁻¹). Develop rate laws using Langmuir-Hinshelwood models, accounting for surface adsorption .

Q. What statistical approaches optimize this compound esterification or oxidation reactions?

  • Experimental Design : Apply Box-Behnken response surface methodology (RSM) to variables (temperature, catalyst loading, molar ratios). For example, CaO–MgO (1:1.5 ratio) catalysts achieve 85% conversion in this compound oxidation at 140°C. Validate models with ANOVA (p < 0.05) .

Q. How do heterogeneous catalysts like Sn-MgAl(CO₃) zeolites enhance cyclohexanone reduction to this compound?

  • Mechanistic Analysis : Zeolite acidity (Brønsted sites) promotes hydride transfer, with rate constants for ester formation (k₂ = 0.4738 s⁻¹) exceeding initial ketone adsorption (k₁ = 0.0323 s⁻¹). Characterize active sites via NH₃-TPD and XRD .

Q. What phase equilibria data are critical for solvent selection in this compound extraction systems?

  • Data Requirements : Use ternary LLE diagrams (e.g., water + this compound + methyl isobutyl ketone) at 298–338 K. Prioritize solvents with high distribution coefficients (e.g., mesityl oxide, Kd ~2.5) and low viscosity to enhance mass transfer .

Q. How do conformational equilibria of this compound influence its reactivity in stereoselective reactions?

  • NMR Analysis : Compare hydroxyl proton shifts in axial (δ ~4.45 ppm) vs. equatorial (δ ~4.11 ppm) conformers. Calculate ΔG using van’t Hoff plots from variable-temperature ¹H NMR, revealing a ~1.2 kcal/mol preference for equatorial-OH .

Properties

IUPAC Name

cyclohexanol
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InChI

InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2
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InChI Key

HPXRVTGHNJAIIH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)O
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Molecular Formula

C6H12O, C6H11OH
Record name CYCLOHEXANOL
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DSSTOX Substance ID

DTXSID4021894
Record name Cyclohexanol
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Molecular Weight

100.16 g/mol
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Physical Description

Cyclohexanol appears as a colorless liquid with a camphor-like odor. Soluble in most organic liquids. Flash point 154 °F. May be toxic by inhalation or skin exposure. Vapors are narcotic in high concentrations. Irritates skin, eyes and mucus membranes. Used in making soap, lacquers, and plastics., Liquid; Other Solid, Sticky solid or colorless to light-yellow liquid (above 77 degrees F) with a camphor-like odor; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Sticky solid or colorless to light-yellow liquid (above 77 °F) with a camphor-like odor.
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Boiling Point

322 °F at 760 mmHg (NTP, 1992), 161.84 °C, 161 °C, 322 °F
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Flash Point

154 °F (NTP, 1992), 63 °C, 62.8 °C (closed cup); 67.8 °C (open cup), 68 °C c.c., 154 °F
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Solubility

Soluble (NTP, 1992), 3.6% (wt/wt) in water at 20 °C; miscible with ethyl acetate, linseed oil, petroleum solvents., Soluble in ethanol, ethyl ether, acetone; miscible with benzene; slightly soluble in chloroform, In water, 4.3 g/100 g (4.3X10+4 mg/L) at 30 °C; 4.2 g/100 g (4.2X10+4 mg/L) at 10 °C, Solubility in water, g/100ml at 20 °C: 4, 4%
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Density

0.947 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9624 at 20 °C/4 °C, Percent in "saturated" air: 0.33 (30 °C); density of "saturated" air: 1.01 (air = 1), Relative density (water = 1): 0.96, 0.96
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Vapor Density

3.5 (Air = 1), Relative vapor density (air = 1): 3.5
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Vapor Pressure

5.17 mmHg (USCG, 1999), 0.65 [mmHg], Specific heat = 1.747 Joules/g; Vapor pressure = 0.15 kPa at 20 °C, 0.48 kPa at 45 °C, 0.657 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.13, 5.17 mmHg, 1 mmHg
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Impurities

Cyclohexane, benzene, cyclohexanone, and phenol
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Color/Form

Colorless needles or viscous liquid, Hygroscopic crystals, Sticky solid or colorless to light-yellow liquid (above 77 degrees F)

CAS No.

108-93-0
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Melting Point

73 °F (NTP, 1992), 25.93 °C, 23 °C, 77 °F
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Synthesis routes and methods I

Procedure details

Adipic acid is an important commodity in the chemical industry, particularly for consumption as a comonomer in the synthesis of polymers. Adipic acid is obtained by oxidation of cyclohexane or cyclohexanol on a commercial scale.
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Synthesis routes and methods II

Procedure details

With respect to the manner of the hydration reaction, there is no particular limitation; the reaction can be performed in either of continuous and batchwise manners. The hydration reaction is generally performed as follows. Cyclohexene is added to a catalyst slurry comprising a hydration catalyst and water to effect hydration of cyclohexene in a suspension state to obtain a reaction mixture comprising an aqueous phase comprised of the catalyst slurry and an oil phase comprised of cyclohexanol produced and the cyclohexene remaining unreacted. The oil phase is phase-separated from the aqueous phase, and provided to a separation step. The aqueous phase containing the hydration catalyst can be recycled as the catalyst slurry to the reactor. In the hydration reaction, a small amount of methylcyclopentene is generally formed as a by-product as well as cyclohexanol as the desired intermediate. The oil phase, which contains the cyclohexanol, the methylcyclopentene and the cyclohexene, is separated into a high boiling point component containing cyclohexanol and a low boiling point component containing cyclohexene by a customary method, such as distillation. If desired, the separated cyclohexanol can be further subjected to treatment for isolation, thereby obtaining a cyclohexanol having a desired purity. In such a case, it is preferred that the obtained cyclohexanol has a purity of 99% or more. In general, it is preferred that the unreacted cyclohexene which is separated from cyclohexanol is subjected to treatment for isolation so as to obtain cyclohexene having a desired purity, followed by recycling thereof to the reactor.
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Synthesis routes and methods III

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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